4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide
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Overview
Description
4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a synthetic compound with a diverse structure, merging a quinazolinone core with a furan ring through a benzamide linker. It presents potential in various scientific and industrial applications due to its unique molecular configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multiple synthetic routes involving the condensation of appropriate reactants. A common approach includes the following steps:
Synthesis of 2,4-dioxo-1,2-dihydroquinazoline: : This can be achieved by reacting anthranilic acid with formic acid and acetic anhydride under reflux conditions.
Alkylation: : The 2,4-dioxo-1,2-dihydroquinazoline intermediate is alkylated using a suitable alkylating agent like benzyl chloride in the presence of a base like potassium carbonate.
Formation of the Benzamide: : The resulting compound is then reacted with 4-aminobenzoyl chloride in a basic environment to form the benzamide linkage.
Introduction of Furan Ring: : Finally, the furanyl moiety is introduced via nucleophilic substitution using furfurylamine under mild conditions.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic pathways, incorporating continuous flow chemistry techniques to enhance yield and reduce reaction times. Catalysts and advanced solvents can be employed to increase efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound undergoes oxidative reactions, particularly at the furan ring and quinazolinone core, yielding various oxidized derivatives.
Reduction: : Hydrogenation reactions can reduce the benzamide and quinazolinone moieties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: : Sodium borohydride (NaBH₄), Hydrogen gas with a palladium catalyst (H₂/Pd)
Substitution: : Nitration with nitric acid (HNO₃), Sulfonation with sulfuric acid (H₂SO₄)
Major Products Formed
The compound yields various oxidized, reduced, and substituted derivatives, each with potential unique properties for further applications.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis, facilitating the development of new molecules with potential biological activity.
Biology
Studied for its interaction with biological macromolecules, showing promise in binding studies due to its complex structure.
Medicine
Investigated as a potential pharmaceutical agent. Its structure suggests possible applications in targeting specific enzymes or receptors involved in disease pathways.
Industry
Applied in materials science for the synthesis of advanced polymers and resins due to its stable quinazolinone and benzamide moieties.
Mechanism of Action
The compound likely exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its structure allows for the formation of hydrogen bonds and hydrophobic interactions, crucial for binding to these targets. The furanyl group may enable interactions with π-electron systems, enhancing binding affinity.
Comparison with Similar Compounds
Comparison
This compound stands out due to its unique combination of a quinazolinone core and a furan ring, which is not commonly found in other molecules. This distinctive structure may confer specific biological and chemical properties, making it a valuable compound for research.
Similar Compounds
2-((1,2-dihydroquinazolin-4(3H)-yl)methyl)benzamide
N-(furan-2-ylmethyl)-4-(methylthio)benzamide
4-(2-oxo-2,3-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)benzamide
Each of these compounds shares partial structural similarities but lacks the unique combination of quinazolinone and furan rings seen in 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide.
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Properties
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-19(22-12-16-4-3-11-28-16)15-9-7-14(8-10-15)13-24-20(26)17-5-1-2-6-18(17)23-21(24)27/h1-11H,12-13H2,(H,22,25)(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOUMLRKOUOFEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)NCC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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